molecular formula C23H24N2O3 B2541738 2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide CAS No. 879567-52-9

2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

Cat. No. B2541738
CAS RN: 879567-52-9
M. Wt: 376.456
InChI Key: QXUBCDXXWSULFM-UHFFFAOYSA-N
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Description

The compound "2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential biological activities, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with moderate to high yields. For instance, the synthesis of a potent 5-HT2A antagonist involved a three-step process starting from p-tolylmethylamine, resulting in a 46% overall yield . Similarly, the synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl]acetamide derivatives was achieved through N-chloroacetylation and N-alkylation . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as 1H NMR, IR, and MS . Additionally, theoretical studies, including the calculation of nuclear magnetic shielding tensors, have been used to understand the tautomerism and acid-base behavior of similar chromen-acetamide derivatives . These approaches could be applied to determine the molecular structure and stability of the compound under study.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their biological activity. For example, the antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated, indicating that the presence of certain substituents can significantly enhance activity . The synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives also involved reactions under controlled pH conditions, followed by substitution reactions to introduce various aryl and aralkyl groups . These findings suggest that the compound of interest may also undergo similar reactions, which could affect its biological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, including solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The papers provided do not directly discuss these properties for the compound , but the methodologies used for related compounds, such as solubility tests, thermal analysis, and stability studies under different conditions, could be relevant for its analysis.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • The synthesis of various compounds related to 2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide demonstrates significant antibacterial activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents (Čačić et al., 2009), (Hamdi et al., 2012).

Antioxidant Properties

  • Research has also identified antioxidant properties in related compounds, with some demonstrating excellent antioxidant activity compared to ascorbic acid. This indicates potential for use in oxidative stress-related therapeutic applications (Čačić et al., 2010), (Kadhum et al., 2011).

Antifungal and Antimicrobial Evaluation

Quantum Chemical Studies

  • Quantum chemical studies of new coumarins have been conducted, providing a detailed description of molecular orbitals, which is crucial for understanding the chemical and pharmacological properties of these compounds (Al-Amiery et al., 2016).

Neuroprotective Effects

  • Certain novel derivatives bearing a morpholine/phenylpiperazine moiety have been evaluated for neuroprotective effects, indicating potential applications in neurodegenerative disease treatments (Sameem et al., 2017).

Catalytic Applications

  • Some compounds have been used as catalysts in the synthesis of various derivatives, demonstrating the potential for use in chemical synthesis processes (Niknam et al., 2013).

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenylchromen-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-16-8-7-13-25(14-16)15-20(26)24-23-21(17-9-3-2-4-10-17)22(27)18-11-5-6-12-19(18)28-23/h2-6,9-12,16H,7-8,13-15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXUBCDXXWSULFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methylpiperidin-1-yl)-N-(4-oxo-3-phenyl-4H-chromen-2-yl)acetamide

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